molecular formula C9H6BrClS B8566788 3-(Bromomethyl)-4-chloro-1-benzothiophene

3-(Bromomethyl)-4-chloro-1-benzothiophene

Cat. No.: B8566788
M. Wt: 261.57 g/mol
InChI Key: SWCYQEDINMUYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(Bromomethyl)-4-chloro-1-benzothiophene typically involves the bromination of 4-chloro-benzo[b]thiophene. One common method is the reaction of 4-chloro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Bromomethyl)-4-chloro-1-benzothiophene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chloro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

3-(Bromomethyl)-4-chloro-1-benzothiophene can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H6BrClS

Molecular Weight

261.57 g/mol

IUPAC Name

3-(bromomethyl)-4-chloro-1-benzothiophene

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2

InChI Key

SWCYQEDINMUYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CS2)CBr

Origin of Product

United States

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